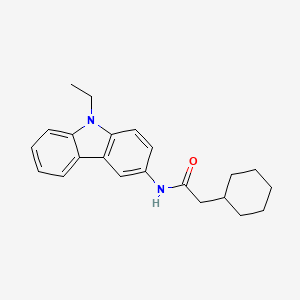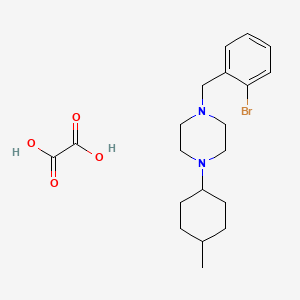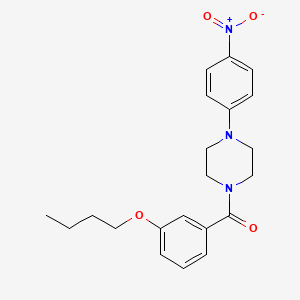![molecular formula C21H28N4O2 B4988911 N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as BMS-986020, is a small molecule inhibitor that targets the protein called nerve growth factor receptor (NGFR). NGFR is a transmembrane protein that is expressed on the surface of various cells, including neurons, immune cells, and cancer cells. NGFR plays a crucial role in the regulation of cell survival, differentiation, and growth. BMS-986020 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including chronic pain, cancer, and autoimmune disorders.
作用机制
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a selective and potent inhibitor of NGFR, which belongs to the tumor necrosis factor receptor (TNFR) superfamily. NGFR is a type I transmembrane protein that consists of an extracellular domain, a transmembrane domain, and an intracellular domain. The extracellular domain binds to the ligand called nerve growth factor (NGF), which triggers the activation of the intracellular domain and downstream signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine binds to the extracellular domain of NGFR and prevents the binding of NGF, thereby inhibiting the activation of downstream signaling pathways. This leads to the inhibition of cell survival, differentiation, and growth, which is beneficial in various disease conditions.
Biochemical and Physiological Effects
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of chronic pain, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to reduce pain sensitivity, as measured by various behavioral assays. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In cancer models, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis in cancer cells. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to modulate immune cell function and reduce autoimmune responses in animal models of autoimmune disorders.
实验室实验的优点和局限性
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has several advantages and limitations for lab experiments. One of the major advantages is its selectivity and potency for NGFR, which allows for specific inhibition of NGFR-mediated signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which allows for easy dosing and administration. However, one of the limitations is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human disease conditions. Additionally, the mechanism of action of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is complex and involves multiple downstream signaling pathways, which makes it challenging to elucidate the precise molecular mechanisms of its effects.
未来方向
There are several future directions for the research on N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. One of the major areas of focus is the clinical development of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine for various disease indications. Clinical trials are currently underway for the treatment of chronic pain and cancer, and the results of these trials will provide valuable insights into the safety and efficacy of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine in humans. Additionally, further research is needed to elucidate the precise molecular mechanisms of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine's effects and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective NGFR inhibitors, which can overcome the limitations of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine and provide new therapeutic options for various disease conditions.
合成方法
The synthesis of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The synthesis starts with the preparation of 2-pyridinecarboxylic acid, which is then converted to the corresponding amide intermediate. The amide intermediate is then coupled with the piperidine derivative to form the key intermediate. The final step involves the reaction of the key intermediate with the pyridine derivative to yield N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. The overall yield of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is around 20%, and the purity is greater than 98%.
科学研究应用
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is chronic pain, where NGFR plays a crucial role in the development and maintenance of pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown efficacy in various animal models of chronic pain, including neuropathic pain, osteoarthritis pain, and inflammatory pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also shown potential in the treatment of cancer, where NGFR is overexpressed in various types of cancer cells. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown potential in the treatment of autoimmune disorders, where NGFR is implicated in the activation of immune cells.
属性
IUPAC Name |
[6-[butyl(methyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-4-12-24(2)20-8-7-17(15-23-20)21(26)25-13-9-18(10-14-25)27-19-6-5-11-22-16-19/h5-8,11,15-16,18H,3-4,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMCISHJXHKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)


![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988885.png)


![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)